Benzyl mercaptan

Catalog No.
S565617
CAS No.
100-53-8
M.F
C7H8S
M. Wt
124.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl mercaptan

CAS Number

100-53-8

Product Name

Benzyl mercaptan

IUPAC Name

phenylmethanethiol

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS

Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether
insoluble in water; soluble in oils
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

α-Toluenethiol (7CI,8CI); (Mercaptomethyl)benzene; Benzylthiol; GMP 800; NSC 41897; Phenylmethanethiol; Phenylmethyl Mercaptan; Thiobenzyl Alcohol; α-Mercaptotoluene; α-Toluolthiol; α-Tolyl Mercaptan

Canonical SMILES

C1=CC=C(C=C1)CS

Cleavage of proanthocyanidins:

  • Benzyl mercaptan can be used as a nucleophilic reagent to cleave proanthocyanidins, which are a type of flavanol found in many plants, into their constituent subunits. This allows researchers to study the structure and function of these important molecules. Source: Sigma-Aldrich product page for Benzyl mercaptan:

Synthesis of dithiocarboxylic esters:

  • Benzyl mercaptan can be used as a reactant in the synthesis of dithiocarboxylic esters, which are a type of organic compound with a variety of potential applications in medicine and materials science. Source: Sigma-Aldrich product page for Benzyl mercaptan:

Functionalization of carbon nanotubes (CNTs):

  • Benzyl mercaptan can be used to modify the surface of CNTs, which are cylindrical nanostructures with unique properties. This modification can enhance the interaction between CNTs and other materials, such as platinum nanoparticles. This research has potential applications in areas such as catalysis and electronics. Source: American Chemical Society publication "Functionalization of Multiwalled Carbon Nanotubes with Benzyl Mercaptan and Its Effect on the Electrocatalytic Activity for Hydrogen Peroxide Reduction"

Benzyl mercaptan, also known as thiobenzyl alcohol, is an organic compound with the chemical formula C7_7H8_8S. It is characterized by a benzyl group (C6_6H5_5CH2_2-) attached to a thiol (-SH) functional group. This compound is typically a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of garlic or skunk. Benzyl mercaptan is soluble in organic solvents and has a boiling point of approximately 182 °C. It is commonly used in the synthesis of various chemicals and as a flavoring agent in food products due to its unique aromatic properties .

Benzyl mercaptan poses several safety concerns:

  • Highly pungent odor: Even at low concentrations, it has a strong, offensive odor, causing irritation and discomfort [].
  • Toxic: Exposure can cause eye, skin, and respiratory tract irritation. Inhaling high concentrations can be harmful [].
  • Flammable: It has a flash point of 62 °C, indicating flammability and potential fire hazard.

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Store in a cool, well-ventilated place away from heat and ignition sources.
Typical of thiols. Some notable reactions include:

  • Nucleophilic Substitution: Benzyl mercaptan can react with alkyl halides to form thioethers through nucleophilic substitution mechanisms.
  • Oxidation: It can be oxidized to form disulfides or sulfoxides, depending on the conditions and reagents used.
  • Michael Addition: Benzyl mercaptan can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, contributing to the formation of more complex organic molecules .

Benzyl mercaptan can be synthesized through several methods:

  • Reaction of Benzyl Chloride with Ammonium Sulfhydrate: This method involves reacting benzyl chloride with ammonium sulfhydrate under autogenous pressure in a closed reactor. The process occurs in two steps: first at temperatures below 80 °C and then heating the mixture to 80-100 °C .
  • Alkali Metal Hydrosulfide Method: This approach uses benzyl halides (commonly benzyl chloride or bromide) reacted with alkali metal hydrosulfides (like sodium hydrosulfide) at elevated temperatures (around 50-80 °C). The reaction is conducted under a hydrogen sulfide atmosphere to enhance yields .
  • Base-Catalyzed Reactions: Benzyl mercaptan can also be produced through base-catalyzed reactions involving styrene oxide, demonstrating its versatility in synthetic organic chemistry .

Benzyl mercaptan has several applications across different industries:

  • Flavoring Agent: It is used as a synthetic flavoring substance in food products due to its distinctive aroma .
  • Chemical Intermediate: Benzyl mercaptan serves as a precursor for the synthesis of herbicides and other agrochemicals, particularly in the thiocarbamate family .
  • Analytical Chemistry: It is utilized as a fluorescence probe for detecting and quantifying other thiols in various analytical applications .
  • Pharmaceuticals: Its reactivity allows it to be involved in drug synthesis and development processes.

Interaction studies involving benzyl mercaptan have revealed its potential effects on biological systems. For instance, it has been shown to interact with various enzymes and proteins through thiol-disulfide exchange mechanisms. This property makes it significant in studies related to redox biology and cellular signaling pathways. Moreover, research indicates that benzyl mercaptan may influence metabolic processes by modulating enzyme activities related to detoxification and antioxidant defense systems .

Benzyl mercaptan shares structural similarities with several other thiols and sulfides. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethyl mercaptanC2_2H5_5SHUsed primarily as an odorant for natural gas
Propyl mercaptanC3_3H7_7SHCommonly found in the petrochemical industry
ThiophenolC6_6H5_5SHExhibits strong aromatic properties
Methyl mercaptanC1_1H3_3SHKnown for its pungent odor; used as an odorant

Uniqueness of Benzyl Mercaptan:
Benzyl mercaptan's unique feature lies in its aromatic benzyl group, which imparts distinctive sensory qualities that are not present in simpler aliphatic thiols like methyl or ethyl mercaptan. Its utility as both a flavoring agent and a chemical intermediate further distinguishes it within this class of compounds .

Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline]
Liquid
colourless or pale-straw-colored mobile liquid with repulsive garlic-like odou

Color/Form

Colorless liquid
Water-white, mobile liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

124.03467143 g/mol

Monoisotopic Mass

124.03467143 g/mol

Boiling Point

194-195 °C
194.00 to 195.00 °C. @ 760.00 mm Hg

Flash Point

158 °F (70 °C)(Closed cup)

Heavy Atom Count

8

Taste

FLAVOR THRESHOLD VALUES OF BENZYL MERCAPTAN IN WATER: 1.0 UG/L. /FROM TABLE/

Vapor Density

4.28 (Air= 1)

Density

1.058 at 20 °C
1.050-1.058

LogP

log Kow = 2.5 (est)

Odor

Repulsive, garlic-like odor
Odor of leek

Odor Threshold

Odor Threshold Low: 0.0026 [mmHg]
Odor Threshold High: 0.04 [mmHg]
Odor threshold from CHEMINFO
Its odor threshold is 2.6 ppb; human nasal irritation starts at 4.5 ppm and eye irritation at 7.5 ppm.
Threshold of odor detection... 0.03 mg/cu m for benzyl mercaptan... .

Decomposition

When heated to decomposition and on contact with acid or acid fumes it emits highly toxic fumes of /sulfur oxides/.

Melting Point

-30 °C

UNII

OS34A21OBZ

GHS Hazard Statements

Aggregated GHS information provided by 1593 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.47 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

16528-58-8
100-53-8

Metabolism Metabolites

The simple thiol flavoring agents considered are alkyl and alicyclic thiols (/including benzyl mercaptan/) and aromatic thiols... . These substances may be metabolized along several pathways. Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. /Thiols/
The methyl aromatic thioethers (Methyl phenyl sulfide and Benzyl methyl sulfide) are predicted to be major metabolites of the corresponding aromatic thiols (Benzenethiol and Benzyl mercaptan) and would be oxidized to sulfoxides and sulfones, which would be excreted.
Benzyl mercaptan... is readily metabolized to benzyl disulfide, and then to benzyl alcohol by the basidiomycete fungi Coriolus versicolor and Tyromyces palustris.
Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. Thiols may react with glutathione and other endogenous thiol substances to form mixed disulfides. Both microsomal and cytoplasmic thioltransferasess have been reported to catalyse the formation of mixed disulfides. The resulting mixed disulfides can undergo reduction back to thiols, oxidative desulfuration, or oxidation to a sulfonic acid via the intermediate thiosulfinate and sulfinic acids. The principal form in the circulation would probably be a mixed disulfide formed with albumin. /Simple thiols/

Wikipedia

Benzyl_mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Benzyl chloride + sodium hydrosulfide (thiolation).
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

General Manufacturing Information

Benzenemethanethiol: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
...Benzyl mercaptan, which originates from a weed (land cress), sometimes present in grassland, can also cause off-flavors in milk.
FEMA No. 2147

Storage Conditions

In general, materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected... Incompatible materials should be isolated from each other.

Dates

Modify: 2023-08-15

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